Octahydro-3H-pyrrolo[1,2-a]azepin-3-one
Description
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one is a bicyclic organic compound featuring a fused pyrrolidine (5-membered) and azepane (7-membered) ring system with a ketone group at the 3-position. Its molecular formula is C₉H₁₃NO (molecular weight: 151.21 g/mol). The compound’s rigid bicyclic framework and ketone functionality make it a valuable scaffold in medicinal chemistry, particularly for exploring conformational constraints in drug design.
Properties
CAS No. |
111633-57-9 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-5-8-4-2-1-3-7-10(8)9/h8H,1-7H2 |
InChI Key |
RYNPVMASEVYKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(=O)N2CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one typically involves multi-step processes. One common method includes the cyclization of pyrrole-derived intermediates. The process can be broken down into several stages:
Preparation of Pyrrole-Derived Intermediates: This involves the formation of α,β-alkynyl ketones from pyrrole derivatives.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling reactions.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole intermediates.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: Cyclization using sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrroloazepine Frameworks
1-(4-Fluorophenylsulfonyl)-octahydropyrrolo[1,2-a]azepine
- Molecular Formula : C₁₅H₁₅FN₂O₃S
- Molecular Weight : 334.35 g/mol
- Key Features :
- Contains a sulfonamide group and fluorine substituent.
- Synthesized via palladium-catalyzed coupling reactions, enabling modular functionalization .
- Fluorine substitution increases metabolic stability and lipophilicity.
Arboflorine
- Molecular Formula: C₂₂H₂₅NO₄
- Molecular Weight : 367.44 g/mol
- Key Features :
- A natural product isolated from Kopsia arborea, featuring a fused pyrroloazepine ring system with additional aromatic rings.
- Exhibits antiproliferative activity against cancer cell lines .
- The natural origin contrasts with synthetic routes for Octahydro-3H-pyrrolo[1,2-a]azepin-3-one.
Functional Analogues: Imidazo[1,2-a]pyridine Derivatives
While structurally distinct, imidazo[1,2-a]pyridine derivatives share pharmacological relevance (e.g., GABA modulation, anticancer activity), enabling functional comparisons.
2-Phenylimidazo[1,2-a]pyridine
- Molecular Formula : C₁₃H₁₀N₂
- Molecular Weight : 194.24 g/mol
- Key Features :
- Synthesized via microwave-assisted methods, yielding high purity .
- Acts as a GABAₐ receptor agonist, showing anxiolytic and sedative effects .
- Comparison :
- The imidazo[1,2-a]pyridine core offers π-π stacking interactions with receptors, absent in the saturated pyrroloazepine system.
- The ketone in this compound may reduce blood-brain barrier permeability compared to the aromatic imidazopyridine.
3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI)
Pharmacologically Active Azepinones
2-(1H-Indol-3-yl)imidazo[1,2-a]pyridin-3-amine Derivatives
- Molecular Weight Range : 250–300 g/mol
- Key Features :
- Exhibit antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 8–15 µM) .
- Comparison: The amino group in these derivatives facilitates DNA binding, while the ketone in this compound may limit such interactions.
Key Research Findings and Insights
- Functional Group Impact : The ketone group may limit bioavailability due to higher polarity but could serve as a handle for further derivatization (e.g., Schiff base formation).
- Pharmacological Gaps : Unlike imidazo[1,2-a]pyridines (e.g., GABA activity , anticancer effects ), the biological activity of this compound remains underexplored, highlighting a need for targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

